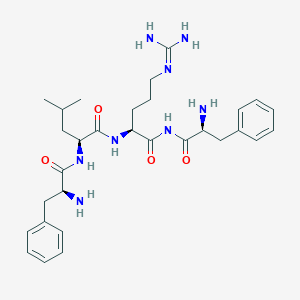

L-Phenylalaninamide,L-phenylalanyl-L-leucyl-L-arginyl-

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Phenylalaninamid, L-Phenylalanyl-L-Leucyl-L-Arginyl- erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Aktivierung von Aminosäuren: Aminosäuren werden unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart von Hydroxybenzotriazol (HOBt) oder O-Benzotriazol-N,N,N',N'-Tetramethyluroniumhexafluorophosphat (HBTU) aktiviert.

Kopplung: Die aktivierten Aminosäuren werden an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird mit einem Spaltungsreagenz wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische SPPS oder rekombinante DNA-Technologie beinhalten. In der rekombinanten DNA-Technologie werden Gene, die das Peptid codieren, in Bakterien- oder Hefezellen eingesetzt, die dann das Peptid durch Fermentation produzieren. Diese Methode kann für große Mengen kostengünstiger und skalierbarer sein.

Chemische Reaktionsanalyse

Reaktionstypen

L-Phenylalaninamid, L-Phenylalanyl-L-Leucyl-L-Arginyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Seitenketten der Aminosäuren auftreten, insbesondere an denen, die Schwefel oder aromatische Gruppen enthalten.

Reduktion: Reduktionsreaktionen können Disulfidbrücken oder andere oxidierte funktionelle Gruppen modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können an bestimmten reaktiven Stellen innerhalb des Peptids auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während Reduktion reduzierte Thiole oder Amine liefern kann.

Wissenschaftliche Forschungsanwendungen

L-Phenylalaninamid, L-Phenylalanyl-L-Leucyl-L-Arginyl- hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als chirales Selektivitätsmittel in der Chromatographie und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird für seine Rolle bei Protein-Protein-Interaktionen und als Modellpeptid zum Verständnis der Peptidfaltung und -stabilität untersucht.

Medizin: Wird für seine potenziellen therapeutischen Wirkungen untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.

Industrie: Wird bei der Entwicklung neuartiger Materialien und als Bestandteil in biochemischen Assays eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Phenylalaninamid, L-Phenylalanyl-L-Leucyl-L-Arginyl- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Peptid kann an diese Zielstrukturen binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Zum Beispiel kann es Enzyme, die an Stoffwechselprozessen beteiligt sind, hemmen oder aktivieren oder mit Zelloberflächenrezeptoren interagieren, um zelluläre Reaktionen zu beeinflussen.

Eigenschaften

Molekularformel |

C30H44N8O4 |

|---|---|

Molekulargewicht |

580.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C30H44N8O4/c1-19(2)16-25(37-26(39)22(31)17-20-10-5-3-6-11-20)29(42)36-24(14-9-15-35-30(33)34)28(41)38-27(40)23(32)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31-32H2,1-2H3,(H,36,42)(H,37,39)(H4,33,34,35)(H,38,40,41)/t22-,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

IXVLMCBQTKGWEN-QORCZRPOSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N)NC(=O)[C@H](CC2=CC=CC=C2)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can modify disulfide bonds or other oxidized functional groups.

Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced thiols or amines.

Wissenschaftliche Forschungsanwendungen

L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- has a wide range of scientific research applications:

Chemistry: Used as a chiral selector in chromatography and as a building block for more complex molecules.

Biology: Studied for its role in protein-protein interactions and as a model peptide for understanding peptide folding and stability.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Wirkmechanismus

The mechanism of action of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with cell surface receptors to influence cellular responses.

Vergleich Mit ähnlichen Verbindungen

L-Phenylalaninamid, L-Phenylalanyl-L-Leucyl-L-Arginyl- kann mit anderen ähnlichen Peptiden verglichen werden, wie zum Beispiel:

L-Phenylalaninamid, L-Tyrosyl-L-Leucyl-L-Phenylalanyl-L-Glutaminyl-L-Prolyl-L-Glutaminyl-L-Arginyl-: Dieses Peptid hat eine ähnliche Struktur, enthält aber zusätzliche Aminosäuren, die seine biochemischen Eigenschaften verändern können.

L-Phenylalaninamid, L-Valyl-L-Phenylalanyl-L-Leucyl-L-Arginyl-: Diese Verbindung unterscheidet sich durch die Einbindung von Valin, das seine Stabilität und Interaktionen beeinflussen kann.

Die Einzigartigkeit von L-Phenylalaninamid, L-Phenylalanyl-L-Leucyl-L-Arginyl- liegt in seiner spezifischen Aminosäuresequenz, die bestimmte strukturelle und funktionelle Eigenschaften verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.